

In-Depth Technical Guide: Vinclozolin-13C3,D3

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Compound of Interest

Compound Name: Vinclozolin-13C3,D3

Cat. No.: B15558167

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Introduction

This technical guide provides comprehensive information on **Vinclozolin-13C3,D3**, an isotopically labeled form of the dicarboximide fungicide Vinclozolin. While Vinclozolin itself is known for its anti-androgenic properties, the labeled variant is a critical tool for researchers in metabolism, pharmacokinetic, and toxicology studies. This document details its CAS number, mechanism of action, relevant experimental protocols, and quantitative data, presented for clarity and ease of use by professionals in the field.

CAS Number

A specific CAS (Chemical Abstracts Service) number for the isotopically labeled **Vinclozolin-13C3,D3** is not commonly in use. Instead, it is standard practice to reference the CAS number of the parent, unlabeled compound:

Compound	CAS Number
Vinclozolin	50471-44-8

It is crucial for researchers to specify the isotopic labeling (13C3, D3) when ordering or referencing this compound to ensure the correct material is sourced and utilized in experimental settings.



Anti-Androgenic Mechanism of Action

Vinclozolin itself is a relatively weak antagonist of the androgen receptor (AR). Its biological activity is primarily attributed to its two main metabolites, designated as M1 and M2.[1] These metabolites are significantly more potent in their ability to disrupt androgen signaling.

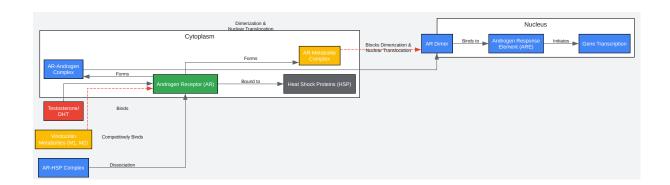
The established mechanism of action is competitive antagonism of the androgen receptor. In a normal physiological state, androgens such as testosterone and its more potent metabolite, 5α -dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), homodimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

The Vinclozolin metabolites, M1 and M2, interfere with this pathway by competing with endogenous androgens for the ligand-binding pocket of the AR. By binding to the receptor, they prevent the necessary conformational changes and subsequent downstream events. This blockade inhibits the transcription of androgen-dependent genes, leading to the observed anti-androgenic effects.

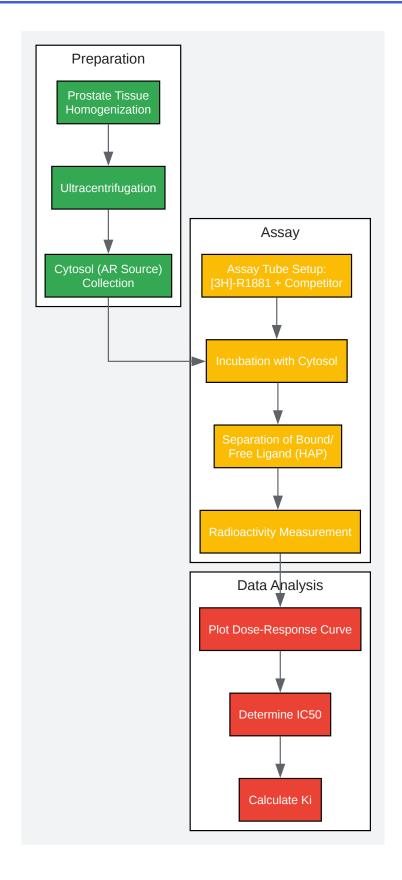
Signaling Pathway Diagram

The following diagram illustrates the anti-androgenic signaling pathway of Vinclozolin metabolites.









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References

- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
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